molecular formula C21H22N2O2S B248750 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine

1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine

Cat. No. B248750
M. Wt: 366.5 g/mol
InChI Key: UJVBYRTUBAOPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine (NASP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NASP is a piperazine derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs targeting various diseases.

Mechanism of Action

1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine has been shown to increase the activity of antioxidant enzymes, which can help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine for lab experiments is its unique pharmacological profile, which makes it a promising candidate for the development of new drugs. Additionally, 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine is relatively easy to synthesize and purify, making it a convenient compound for lab experiments. However, one limitation of 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine and to identify potential targets for drug development. Finally, studies are needed to evaluate the safety and efficacy of 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine in preclinical and clinical trials.

Synthesis Methods

1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine can be synthesized through a multi-step process involving the reaction of naphthalene with benzyl chloride, followed by the reaction of the resulting compound with piperazine and phenylsulfonyl chloride. The final product is obtained through purification and crystallization processes.

Scientific Research Applications

1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine exhibits anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for the development of new drugs.

properties

Product Name

1-(1-Naphthylmethyl)-4-(phenylsulfonyl)piperazine

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C21H22N2O2S/c24-26(25,20-10-2-1-3-11-20)23-15-13-22(14-16-23)17-19-9-6-8-18-7-4-5-12-21(18)19/h1-12H,13-17H2

InChI Key

UJVBYRTUBAOPAS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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